molecular formula C13H18N2O4S B7063366 N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide

Cat. No.: B7063366
M. Wt: 298.36 g/mol
InChI Key: MUVNVLDZBQRAEK-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide is a complex organic compound characterized by its unique structural features, including a dioxothiolan ring, an oxazole ring, and a prop-2-enylacetamide group

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-5-15(12-4-6-20(17,18)9-12)13(16)8-11-7-10(2)19-14-11/h3,7,12H,1,4-6,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVNVLDZBQRAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)N(CC=C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxothiolan Ring: This step involves the cyclization of a suitable precursor, such as a thiolane derivative, under oxidative conditions to form the dioxothiolan ring.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, in the presence of a dehydrating agent.

    Coupling Reactions: The dioxothiolan and oxazole rings are then coupled with a prop-2-enylacetamide moiety through a series of condensation reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural features make it a candidate for use in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide: shares structural similarities with other compounds containing dioxothiolan and oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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